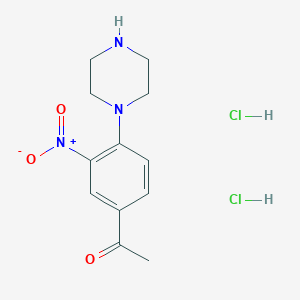![molecular formula C11H18F3N3O B1397014 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one CAS No. 1191047-90-1](/img/structure/B1397014.png)
1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group is attached to the piperidine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.28 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Alzheimer's Disease Research
A study by Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of imidazolidin-2-one, closely related to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, for anti-Alzheimer's activity. This research explored the analogs based on the lead compound donepezil, a major drug for Alzheimer's management. The compounds showed promising results in in-vivo and in-vitro evaluations, suggesting potential applications in Alzheimer's disease treatment (Gupta et al., 2020).
Antitumor Applications
In the context of cancer research, da Silveira et al. (2017) investigated the antiglioma effects of synthetic thiazolidin-4-ones, structurally related to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. The study highlighted the compounds' selective cytotoxicity towards glioma cells without affecting primary astrocytes. This indicates a potential application in glioblastoma multiforme (GBM) treatment, underscoring the compound's antitumor capabilities (E. F. da Silveira et al., 2017).
Serotonin Receptor Antagonism
Perregaard et al. (1992) synthesized a series of compounds including 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones, which have structural similarities to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. These compounds demonstrated high potency and selectivity for serotonin 5-HT2 receptors, suggesting their potential use in developing treatments targeting these receptors (Perregaard et al., 1992).
Chemical Synthesis and Catalysis
Zhang et al. (2009) explored the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes using imidazolidin-2-ones, similar to 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one. This study contributes to the field of chemical synthesis, demonstrating the use of these compounds in catalytic processes (Zhang et al., 2009).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)9-1-4-16(5-2-9)7-8-17-6-3-15-10(17)18/h9H,1-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIMHIJXJNAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



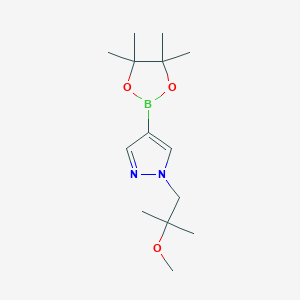
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
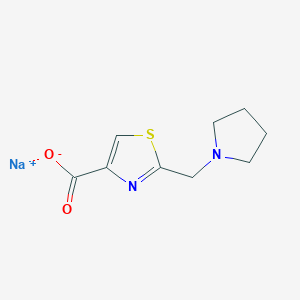
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)
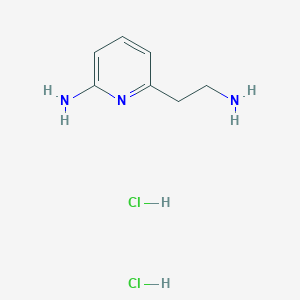
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)
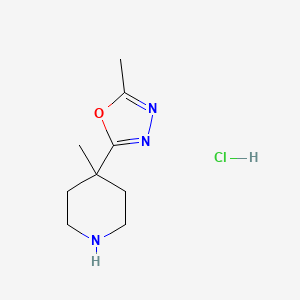
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
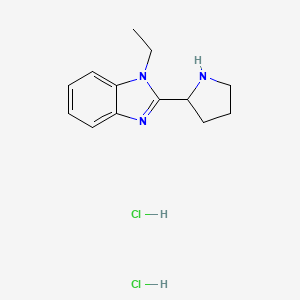
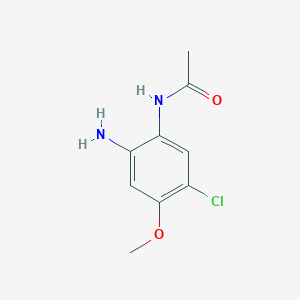
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1396953.png)
